4,4'-Dimethoxy[1,1'-biphenyl]-3,3'-diol
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Overview
Description
4,4’-Dimethoxy[1,1’-biphenyl]-3,3’-diol is an organic compound with the molecular formula C14H14O2. It is a derivative of biphenyl, where two methoxy groups are attached to the 4 and 4’ positions, and two hydroxyl groups are attached to the 3 and 3’ positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dimethoxy[1,1’-biphenyl]-3,3’-diol can be achieved through several methods. One common approach involves the reaction of benzyl ether with phenylmagnesium halides under suitable conditions . This reaction typically requires a solvent such as diethyl ether and is conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of 4,4’-Dimethoxy[1,1’-biphenyl]-3,3’-diol may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4,4’-Dimethoxy[1,1’-biphenyl]-3,3’-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroxy derivatives.
Scientific Research Applications
4,4’-Dimethoxy[1,1’-biphenyl]-3,3’-diol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4,4’-Dimethoxy[1,1’-biphenyl]-3,3’-diol involves its interaction with various molecular targets. The methoxy and hydroxyl groups play a crucial role in its reactivity and binding to specific enzymes or receptors. The pathways involved may include redox reactions, where the compound acts as an electron donor or acceptor.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dimethoxybiphenyl: Lacks the hydroxyl groups present in 4,4’-Dimethoxy[1,1’-biphenyl]-3,3’-diol.
3,3’-Dimethoxybiphenyl: Has methoxy groups at different positions.
Tetrazolium Blue Chloride: Contains a biphenyl core with additional functional groups.
Uniqueness
4,4’-Dimethoxy[1,1’-biphenyl]-3,3’-diol is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
4433-09-4 |
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Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
5-(3-hydroxy-4-methoxyphenyl)-2-methoxyphenol |
InChI |
InChI=1S/C14H14O4/c1-17-13-5-3-9(7-11(13)15)10-4-6-14(18-2)12(16)8-10/h3-8,15-16H,1-2H3 |
InChI Key |
FCDFDUAKFSLDQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)OC)O)O |
Origin of Product |
United States |
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